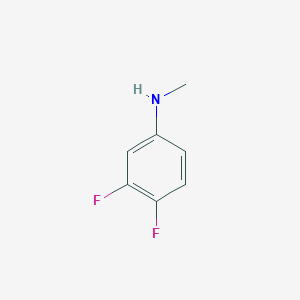

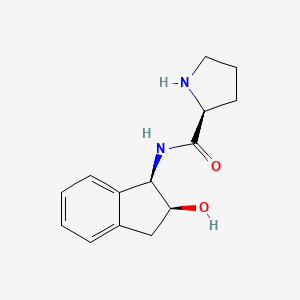

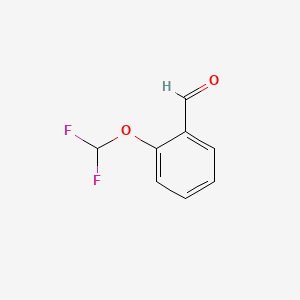

![molecular formula C9H10N2 B3025514 3,6-Dimethylimidazo[1,2-A]pyridine CAS No. 78132-62-4](/img/structure/B3025514.png)

3,6-Dimethylimidazo[1,2-A]pyridine

Vue d'ensemble

Description

3,6-Dimethylimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 78132-62-4 and a molecular weight of 146.19 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Molecular Structure Analysis

The linear formula of this compound is C9H10N2 .Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 146.19 and a linear formula of C9H10N2 .Applications De Recherche Scientifique

Antituberculosis Activity

3,6-Dimethylimidazo[1,2-a]pyridine derivatives have shown notable effectiveness in treating tuberculosis, including multi-drug resistant strains. A study by Moraski et al. (2011) highlights the potent antituberculosis activity of certain dimethylimidazo[1,2-a]pyridine derivatives. Similarly, Jadhav et al. (2016) synthesized a series of these derivatives and found them to demonstrate moderate to good antituberculosis activity.

Broad Medicinal Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its extensive applications in medicinal chemistry. As noted by Deep et al. (2016), it has been used for a variety of medicinal purposes, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, and antimicrobial applications.

Antimicrobial and Antibacterial Properties

The compounds synthesized from this compound exhibit strong antimicrobial and antibacterial properties. For instance, Cesur et al. (2010) demonstrated its effectiveness against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Alzheimer’s Disease Imaging

These compounds have also been explored in the context of Alzheimer's disease. Zeng et al. (2006) synthesized fluorinated imidazo[1,2-a]pyridine derivatives for potential use in imaging amyloid plaques in Alzheimer’s disease.

Antioxidant Potential

In the realm of antioxidant research, novel heterocyclic compounds containing imidazo[1,2-a]pyridine moieties were found to possess significant antioxidant activity, as demonstrated in the study by Kaddouri et al. (2020).

Synthesis and Chemical Studies

The synthesis and evaluation of these compounds for various applications have been a significant focus. McDonald and Peese (2015) presented a new method for the preparation of electron-deficient imidazo[1,2-a]pyridines, demonstrating the ongoing research in enhancing the synthesis processes.

Mécanisme D'action

Target of Action

3,6-Dimethylimidazo[1,2-A]pyridine is a type of imidazopyridine, which has been recognized as a significant scaffold in medicinal chemistry . It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Mode of Action

It is known that imidazopyridines interact with their targets and cause changes that lead to their anti-tuberculosis activity

Biochemical Pathways

Given its anti-tuberculosis activity, it is likely that it interferes with the biochemical pathways essential for the survival and replication of tuberculosis bacteria .

Pharmacokinetics

Other imidazopyridines have been reported to have pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.

Result of Action

The result of the action of this compound is the inhibition of the growth of tuberculosis bacteria. In vitro studies have shown that imidazopyridines can cause a significant reduction in bacterial growth .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3,6-Dimethylimidazo[1,2-A]pyridine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, contributing to its broad spectrum of medicinal applications . The compound has been found to exhibit significant activity against Mtb, a bacterium that causes tuberculosis .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to exhibit cytotoxicity against Chinese hamster ovary cells (CHO-K1) . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 3-amino-imidazo[1,2-a]-pyridines, a derivative of this compound, have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mtb drug development .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions is currently limited.

Propriétés

IUPAC Name |

3,6-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-9-10-5-8(2)11(9)6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWRVGQVEMXVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CN=C2C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

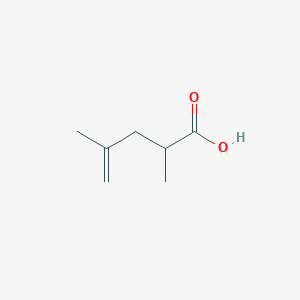

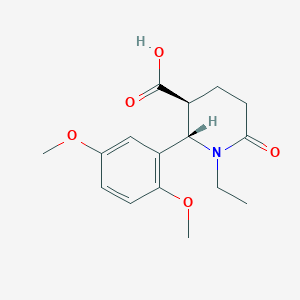

![6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B3025445.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)